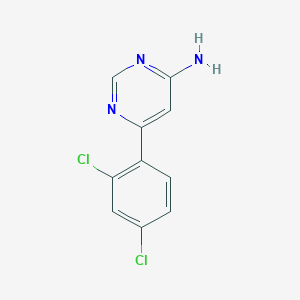

6-(2,4-Dichlorophenyl)pyrimidin-4-amine

Übersicht

Beschreibung

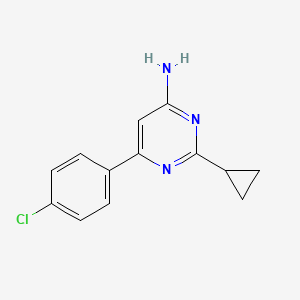

The compound “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

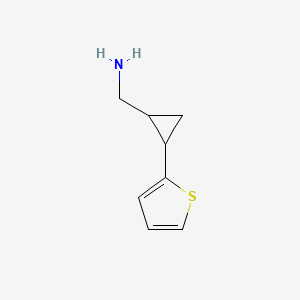

The synthesis of “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” involves several steps. For instance, one method involves heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis

The molecular structure of “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” is complex and involves various functional groups . The compound belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .Chemical Reactions Analysis

The chemical reactions involving “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” are diverse. For example, it has been shown that the compound can be radiolabeled with tritium, and the binding of the radiolabeled compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cancer Research and Radiology .

Summary of the Application

“6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287)” is a potential radiotracer for measuring and imaging MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1), also known as oxidized purine nucleoside triphosphatase . MTH1 has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .

Methods of Application or Experimental Procedures

TH287 was radiolabeled with tritium and the binding of [3H]TH287 to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays . Furthermore, TH287 was radiolabeled with carbon-11 for in vivo microPET studies .

Results or Outcomes

Saturation binding assays show that [3H]TH287 has a dissociation constant (Kd) of 1.97 ± 0.18 nM, Bmax of 2676 ± 122 fmol/mg protein for U251MG cells, and nH of 0.98 ± 0.02 . Competitive binding assays show that TH287 (Ki: 3.04 ± 0.14 nM) has a higher affinity for MTH1 in U251MG cells compared to another well-studied MTH1 inhibitor: (S)-crizotinib (Ki: 153.90 ± 20.48 nM) . In vitro enzymatic assays show that TH287 has an IC50 of 2.2 nM in inhibiting MTH1 hydrolase activity and a Ki of 1.3 nM from kinetics assays .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceuticals and Drug Development .

Summary of the Application

The compound “6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (47)” is known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .

Methods of Application or Experimental Procedures

Application in Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry and Heterocyclic Compounds .

Summary of the Application

The compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds have a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Methods of Application or Experimental Procedures

The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation into pyrido[2,3-d]pyrimidin-5-one derivatives .

Results or Outcomes

Application in Drug Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceuticals and Drug Synthesis .

Summary of the Application

Pyrimidine derivatives, including those with a “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, anti-HIV, cardiovascular agents, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics .

Methods of Application or Experimental Procedures

Application in Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry and Heterocyclic Compounds .

Summary of the Application

The compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds have a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Methods of Application or Experimental Procedures

The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation into pyrido[2,3-d]pyrimidin-7-one derivatives .

Results or Outcomes

Application in Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

Specific Scientific Field

This application falls under the field of Pharmaceuticals and Drug Synthesis .

Summary of the Application

Pyrimidine derivatives, including those with a “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, anti-HIV, cardiovascular agents, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics .

Zukünftige Richtungen

The future directions for research on “6-(2,4-Dichlorophenyl)pyrimidin-4-amine” could include further studies on its mechanism of action, potential therapeutic uses, and safety profile . For example, it could be further evaluated for in vivo PET imaging of brain tumors and other central nervous system disorders .

Eigenschaften

IUPAC Name |

6-(2,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYDVFPZGULBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorophenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

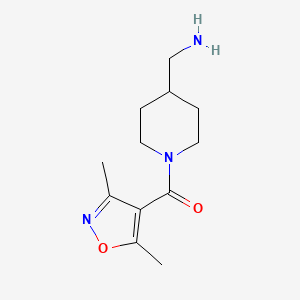

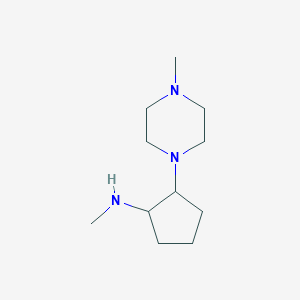

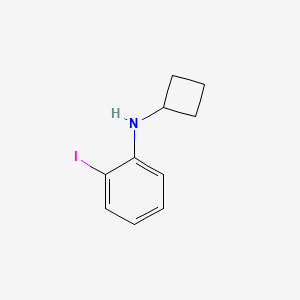

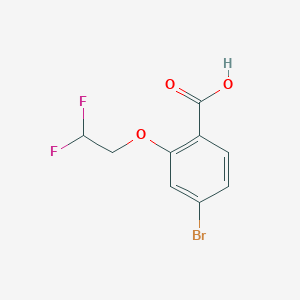

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)

![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)

![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)

![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)